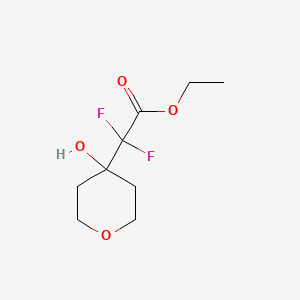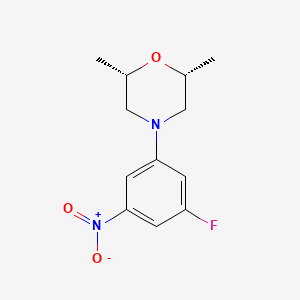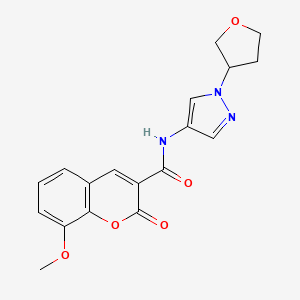![molecular formula C18H21NO2S2 B2974746 N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide CAS No. 1797726-33-0](/img/structure/B2974746.png)
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, an oxane ring, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.
Introduction of the Phenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a thiophenol derivative.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxane ring can be reduced to form the corresponding alcohols.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(pyridin-3-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with furan or pyridine rings
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-17(12-15-6-11-22-13-15)19-14-18(7-9-21-10-8-18)23-16-4-2-1-3-5-16/h1-6,11,13H,7-10,12,14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHNSAUOOSAMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CSC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-N-[(2,5-dimethylfuran-3-YL)methyl]thiophene-2-carboxamide](/img/structure/B2974668.png)
![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)


![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)

